Cas no 14213-00-4 (2-azido-1,3,5-trimethylbenzene)

2-Azido-1,3,5-trimethylbenzene is an aromatic azide compound characterized by its three methyl groups and an azido functional group attached to a benzene ring. This structure imparts stability while enabling reactivity in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The electron-donating methyl groups enhance the compound's solubility in organic solvents and influence its electronic properties, making it useful in synthetic organic chemistry and materials science. Its well-defined reactivity profile allows for efficient conjugation with alkynes, facilitating the construction of complex molecular architectures. The compound is typically handled with care due to the potential sensitivity of the azide group.
2-azido-1,3,5-trimethylbenzene structure
14213-00-4 structure
Product Name:2-azido-1,3,5-trimethylbenzene
CAS No:14213-00-4
MF:C9H11N3
MW:161.203741312027
CID:149370
PubChem ID:167030
Update Time:2025-11-02

2-azido-1,3,5-trimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-azido-1,3,5-trimethyl-
    • 2-azido-1,3,5-trimethylbenzene
    • 2,4,6-Trimethylphenyl azide
    • 14213-00-4
    • Benzene, 2-azido-1,3,5-trimethyl-
    • SCHEMBL13445268
    • YNOHHRQEKATAMQ-UHFFFAOYSA-N
    • 2-azidomesitylene
    • mesitylazide
    • DTXSID70161950
    • 2-azido-1,3,5-trimethyl-benzene
    • AKOS030229246
    • EN300-6738760
    • F2157-0487
    • 2,4,6-Trimethylphenylazide
    • Inchi: 1S/C9H11N3/c1-6-4-7(2)9(11-12-10)8(3)5-6/h4-5H,1-3H3
    • InChI Key: YNOHHRQEKATAMQ-UHFFFAOYSA-N
    • SMILES: N(C1C(C)=CC(C)=CC=1C)=[N+]=[N-]

Computed Properties

  • Exact Mass: 161.09543
  • Monoisotopic Mass: 161.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 14.4
  • XLogP3: 3.9

Experimental Properties

  • PSA: 48.76

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Additional information on 2-azido-1,3,5-trimethylbenzene

2-Azido-1,3,5-Trimethylbenzene (CAS No. 14213-00-4): Properties, Applications, and Recent Advances

2-Azido-1,3,5-trimethylbenzene (CAS No. 14213-00-4) is a specialized aromatic compound that has garnered significant attention in organic synthesis and materials science. This compound, featuring an azido group attached to a symmetrically substituted benzene ring, serves as a versatile intermediate in click chemistry, polymer science, and pharmaceutical research. Its unique structural properties make it invaluable for researchers exploring high-energy materials, photoactive compounds, and bioorthogonal chemistry.

The molecular structure of 2-azido-1,3,5-trimethylbenzene consists of a benzene core with three methyl groups at the 1, 3, and 5 positions and an azido (-N3) group at the 2 position. This arrangement provides excellent stability while maintaining reactivity for further functionalization. Recent studies highlight its role in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry, which is widely used for bioconjugation and material modification.

One of the most searched topics related to 2-azido-1,3,5-trimethylbenzene is its application in polymer crosslinking and photoresist materials. With the growing demand for advanced photolithography techniques in semiconductor manufacturing, researchers are investigating its potential as a photoactive crosslinker. The compound's ability to undergo rapid photolysis under UV light makes it suitable for micropatterning and nanofabrication applications.

In pharmaceutical research, 2-azido-1,3,5-trimethylbenzene is often utilized as a building block for drug discovery and bioconjugation. Its azido group allows for efficient labeling of biomolecules, enabling studies in proteomics and cell imaging. Recent publications have explored its use in developing targeted drug delivery systems, where its stability and reactivity under physiological conditions are critical.

The synthesis of 2-azido-1,3,5-trimethylbenzene typically involves diazotization of 2-amino-1,3,5-trimethylbenzene followed by azide substitution. This method ensures high purity and yield, making it commercially viable for large-scale applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to verify its structural integrity.

Market trends indicate a rising demand for 2-azido-1,3,5-trimethylbenzene in academic and industrial research. Key drivers include advancements in bioconjugation techniques, the expansion of click chemistry applications, and the need for novel photoactive materials. Suppliers are increasingly offering custom synthesis services to meet the diverse requirements of researchers.

Safety considerations for handling 2-azido-1,3,5-trimethylbenzene include standard laboratory precautions. While not classified as highly hazardous, proper storage away from heat and strong oxidizers is recommended. Researchers frequently search for MSDS (Material Safety Data Sheet) and handling guidelines to ensure safe usage in experiments.

Future research directions for 2-azido-1,3,5-trimethylbenzene may explore its potential in bioorthogonal catalysis and smart material design. With the integration of AI-driven molecular modeling, scientists can predict new reactivity patterns and optimize its applications in emerging fields like nanomedicine and renewable energy.

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